molecular formula C17H32O4Pb B12662770 (Isononanoato-O)(isooctanoato-O)lead CAS No. 94246-84-1

(Isononanoato-O)(isooctanoato-O)lead

Cat. No.: B12662770
CAS No.: 94246-84-1
M. Wt: 507 g/mol
InChI Key: UNIFOJQSOVYZIY-UHFFFAOYSA-L
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Description

(Isononanoato-O)(isooctanoato-O)lead (CAS: 94246-84-1) is a mixed-ligand organolead compound consisting of lead(II) coordinated with isononanoate (C₉H₁₇O₂⁻) and isooctanoate (C₈H₁₅O₂⁻) anions. Historically, such lead soaps were used as siccatives (drying agents) in paints, coatings, and inks due to their ability to accelerate oxidative polymerization of unsaturated oils . However, due to lead’s high toxicity, its use is now heavily restricted under global regulations such as REACH and industry standards like Toyota’s TMR SAS0126n .

Properties

CAS No.

94246-84-1

Molecular Formula

C17H32O4Pb

Molecular Weight

507 g/mol

IUPAC Name

6-methylheptanoyloxy(7-methyloctanoyloxy)lead

InChI

InChI=1S/C9H18O2.C8H16O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

UNIFOJQSOVYZIY-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCC(=O)O[Pb]OC(=O)CCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isononanoato-O)(isooctanoato-O)lead typically involves the reaction of lead salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of (Isononanoato-O)(isooctanoato-O)lead is scaled up using large reactors. The process involves the careful addition of lead salts to a mixture of isononanoic acid and isooctanoic acid, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(Isononanoato-O)(isooctanoato-O)lead undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various organic solvents. The reactions are typically carried out at controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include lead oxides, lead metal, and substituted lead compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Isononanoato-O)(isooctanoato-O)lead has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Isononanoato-O)(isooctanoato-O)lead involves its interaction with molecular targets in the system. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Similar Lead Carboxylates

Lead carboxylates with mixed ligands or varying chain lengths are structurally and functionally analogous. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Lead Carboxylates

Compound Name (CAS) Ligands Molecular Formula Key Applications Regulatory Restrictions
(Isononanoato-O)(isooctanoato-O)lead (94246-84-1) Isooctanoate + Isononanoate Pb(C₉H₁₇O₂)(C₈H₁₅O₂) Paints/coatings (historic) 0.1% limit; banned in automotive sectors
(Isodecanoato-O)(isooctanoato-O)lead (94246-85-2) Isooctanoate + Isodecanoate Pb(C₁₀H₁₉O₂)(C₈H₁₅O₂) Similar siccative uses 0.1% limit
(2-Ethylhexanoato-O)(isooctanoato-O)lead (94246-90-9) Isooctanoate + 2-Ethylhexanoate Pb(C₈H₁₅O₂)₂ High-efficiency drier Restricted under CLP Annex VI
Lead(II) isononanoate (52847-85-5) Isononanoate (homoleptic) Pb(C₉H₁₇O₂)₂ Niche coatings, adhesives Banned in Toyota’s supply chain

Structural and Functional Differences

Ligand Chain Length and Branching: Isononanoato (C9) and isodecanoato (C10) ligands provide greater hydrophobicity compared to shorter-chain ligands like isooctanoato (C8). This affects solubility in organic solvents and drying efficiency . Mixed-ligand compounds (e.g., isononanoato/isooctanoato) balance solubility and catalytic activity better than homoleptic analogs (e.g., lead(II) isononanoate) .

Toxicity and Regulatory Impact: All lead carboxylates are classified as toxic, but mixed-ligand variants may exhibit lower acute toxicity due to reduced bioavailability compared to homoleptic forms . Toyota’s standards explicitly ban lead isononanoate (CAS 52847-85-5) and related compounds in raw materials, reflecting industry-wide phase-outs .

Performance in Coatings: (2-Ethylhexanoato-O)(isooctanoato-O)lead (CAS 94246-90-9) demonstrates faster drying times than the isononanoato/isooctanoato variant but is more volatile, increasing inhalation risks .

Comparison with Non-Lead Alternatives

However, their efficacy is lower, necessitating higher concentrations or synergistic additives .

Table 2: Lead vs. Manganese/Zinc Carboxylates
Parameter Lead Carboxylates Manganese/Zinc Carboxylates
Drying Efficiency High (0.1–0.5% w/w sufficient) Moderate (1–2% w/w required)
Toxicity High (neurotoxic, banned) Low (Xi R38; skin/eye irritant)
Regulatory Status Restricted (0.1% limit) Permitted with precautions

Research Findings and Industry Trends

  • Synthesis : Lead carboxylates are synthesized via metathesis reactions between lead oxides and carboxylic acids. Mixed-ligand forms require precise stoichiometric control .
  • Environmental Impact : Lead compounds persist in ecosystems, necessitating costly remediation. This has driven adoption of cobalt-free manganese/zinc systems .
  • Regulatory Pressure : The EU’s CLP Regulation and Toyota’s standards highlight a global shift toward eliminating lead-based additives .

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